molecular formula C9H10N4 B8549717 8-Azido-5,6,7,8-tetrahydroquinoline

8-Azido-5,6,7,8-tetrahydroquinoline

Cat. No.: B8549717
M. Wt: 174.20 g/mol
InChI Key: OHRZQMSCHXLGEU-UHFFFAOYSA-N
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Description

8-Azido-5,6,7,8-tetrahydroquinoline (C₉H₁₀N₄, CAS EN300-651635) is a nitrogen-rich heterocyclic compound featuring an azide (-N₃) group at the 8-position of the partially saturated quinoline scaffold . Its synthesis typically begins with rac-5,6,7,8-tetrahydroquinolin-8-ol, which undergoes substitution to introduce the azide functionality via protocols adapted from Uenishi and Hamada . The azide group confers high reactivity, making this compound a versatile intermediate for further transformations, such as Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

8-azido-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

OHRZQMSCHXLGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Derivatives

The tetrahydroquinoline core allows diverse functionalization at the 8-position. Key analogs include:

8-Hydroxy-5,6,7,8-tetrahydroquinoline (C₉H₁₁NO, CAS 14631-46-0)

8-Lithio-5,6,7,8-tetrahydroquinoline (C₉H₁₀LiN)

Table 1: Structural and Physical Properties
Property 8-Azido Derivative 8-Amino Derivative 8-Hydroxy Derivative
Molecular Formula C₉H₁₀N₄ C₉H₁₂N₂ C₉H₁₁NO
Molecular Weight 174.21 g/mol 148.21 g/mol (calc.) 149.19 g/mol
Density - - 1.179 g/cm³ (predicted)
Melting Point Not reported Yellow oil (RT) 64–65°C
Reactivity High (azide chemistry) Coordinating ligand Acid/base sensitivity
Table 2: Catalytic Performance of 8-Amino Derivative in Asymmetric Transfer Hydrogenation
Substrate Catalyst System Enantiomeric Excess (ee)
1-Aryl-3,4-dihydroisoquinoline [Ir(Cp*)(CAMPY)]Cl Up to 98% ee
1-(4-Fluorophenyl)-DHIQ [Ru(cymene)(Me-CAMPY)] 92% ee

Reactivity and Stability

  • Azide Group : Thermally unstable; prone to explosive decomposition if mishandled. Requires inert atmosphere storage .
  • Amino Group: Air-stable but sensitive to oxidation. Forms stable coordination complexes with transition metals (e.g., Ir, Ru) .
  • Hydroxy Group : Participates in hydrogen bonding and acid-base reactions. Less reactive than azide/amine in metal coordination .

Chirality and Stereochemical Control

The 8-amino derivative is synthesized as a racemate but can be resolved into enantiomers for asymmetric catalysis . In contrast, the azide precursor is typically racemic, limiting its direct use in enantioselective reactions unless chiral auxiliaries are introduced .

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